molecular formula C19H19N7O2 B2929386 1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034250-51-4

1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2929386
CAS No.: 2034250-51-4
M. Wt: 377.408
InChI Key: PZCVRAWEKPCEEU-UHFFFAOYSA-N
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Description

This compound, 1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3) [https://www.rcsb.org/structure/6T3L]. Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) makes it an invaluable pharmacological tool for dissecting the specific role of JAK3 signaling in cellular and disease processes. JAK3 is predominantly expressed in hematopoietic cells and signals through the common gamma-chain (γc) of cytokine receptors, which is critical for the development and function of lymphocytes. Consequently, this inhibitor is primarily applied in immunological research to investigate pathways involved in T-cell and B-cell activation, proliferation, and survival. Its research value extends to the preclinical study of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as to certain hematological cancers where the JAK-STAT pathway is dysregulated [https://pubmed.ncbi.nlm.nih.gov/31265884/]. By selectively targeting JAK3, researchers can precisely modulate the immune response and gain critical insights into the mechanisms driving inflammation and oncogenesis, providing a foundation for the development of novel targeted therapeutics.

Properties

IUPAC Name

1-[[1-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2/c27-18-6-3-7-24(18)9-13-10-26(23-22-13)14-11-25(12-14)19(28)17-8-20-15-4-1-2-5-16(15)21-17/h1-2,4-5,8,10,14H,3,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCVRAWEKPCEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that incorporates diverse structural motifs known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Structural Overview

This compound features:

  • Quinoxaline moiety : Known for its antimicrobial and anticancer properties.
  • Azetidine ring : Often associated with enhanced bioactivity in medicinal chemistry.
  • Triazole linkage : Recognized for its role in various biological activities including antifungal and anticancer effects.
  • Pyrrolidinone structure : Contributes to the overall stability and reactivity of the compound.

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with quinoxaline structures have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a recent study, quinoxaline derivatives were synthesized and tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Quinoxaline Derivative AS. aureus32 µg/mL
Quinoxaline Derivative BE. coli16 µg/mL

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit notable cytotoxic effects on various cancer cell lines. For example, a study involving the A375 melanoma cell line revealed that specific triazoloquinoxaline derivatives could reduce cell viability significantly at concentrations as low as 10 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antiviral Activity

Quinoxaline compounds have also been examined for their antiviral properties. A systematic review highlighted that certain quinoxaline derivatives demonstrated activity against Herpes simplex virus (HSV) with reductions in plaque formation observed in vitro . The presence of a thiourea moiety in some derivatives was linked to enhanced antiviral efficacy.

The biological activities of quinoxaline-based compounds are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many quinoxaline derivatives act as inhibitors of specific kinases involved in cancer progression .
  • DNA Binding : Certain compounds exhibit DNA intercalation properties, which can disrupt replication processes in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.

Study 1: Anticancer Efficacy

In a study published in 2023, a series of novel triazoloquinoxalines were synthesized and evaluated for their anticancer activity against the A375 melanoma cell line. The lead compound reduced cell viability by up to 94% at a concentration of 10 µM, indicating strong potential for further development .

Study 2: Antibacterial Screening

A comprehensive screening of various quinoxaline derivatives showed that specific modifications to the azetidine ring significantly improved antibacterial potency against Klebsiella pneumoniae and Proteus vulgaris. The most effective derivative had an MIC of 8 µg/mL against both strains .

Chemical Reactions Analysis

Reactivity of the Quinoxaline-2-Carbonyl Group

The quinoxaline moiety is electron-deficient, enabling electrophilic and nucleophilic substitutions. Key reactions include:

Nucleophilic Acyl Substitution

  • The carbonyl group undergoes nucleophilic attack by amines or alcohols. For example, reaction with hydrazines forms hydrazides (e.g., 1-(quinoxaline-2-carbonyl)azetidine-3-carbohydrazide ) under mild acidic conditions .

  • Example Reaction :

    Compound+NH2NH2EtOH HClHydrazide derivative(Yield 72 85 )[9]\text{Compound}+\text{NH}_2\text{NH}_2\xrightarrow{\text{EtOH HCl}}\text{Hydrazide derivative}\quad (\text{Yield 72 85 })[9]

Cross-Coupling Reactions

  • Palladium-catalyzed Suzuki coupling at the quinoxaline’s C-3 position has been reported for introducing aryl/heteroaryl groups (e.g., using arylboronic acids) .

Azetidine Ring Modifications

The strained four-membered azetidine ring participates in ring-opening and functionalization:

Ring-Opening Reactions

  • Acidic hydrolysis cleaves the azetidine ring, yielding γ-amino ketones. For instance, treatment with HCl (6 M) at 80°C produces 3-(quinoxaline-2-carbonylamino)propanal .

  • Reaction Pathway :

    AzetidineHCl  amino aldehyde(Yield 68 )[7]\text{Azetidine}\xrightarrow{\text{HCl }}\text{ amino aldehyde}\quad (\text{Yield 68 })[7]

N-Alkylation/Acylation

  • The azetidine nitrogen reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form substituted derivatives (e.g., N-methyl-azetidine ) .

1,2,3-Triazole Reactivity

The triazole ring participates in metal coordination and cycloadditions:

Click Chemistry

  • The 1,2,3-triazole undergoes Huisgen cycloaddition with terminal alkynes in the presence of Cu(I) catalysts to form bis-triazole derivatives .

  • Example :

    Triazole+HC C RCuSO4,NaAscBis triazole(Yield 82 )[10]\text{Triazole}+\text{HC C R}\xrightarrow{\text{CuSO}_4,\text{NaAsc}}\text{Bis triazole}\quad (\text{Yield 82 })[10]

Nucleophilic Substitution

  • Electrophilic substitution at the triazole’s N-1 position occurs with iodomethane or benzyl bromide under basic conditions .

Pyrrolidin-2-one Functionalization

The lactam ring in pyrrolidin-2-one undergoes hydrolysis and alkylation:

Hydrolysis

  • Acidic or basic hydrolysis opens the lactam to form 4-aminopentanoic acid derivatives :

    Pyrrolidin 2 oneNaOH 4 aminopentanoate(Yield 75 )[4][7]\text{Pyrrolidin 2 one}\xrightarrow{\text{NaOH }}\text{4 aminopentanoate}\quad (\text{Yield 75 })[4][7]

N-Alkylation

  • Reaction with alkyl halides (e.g., ethyl bromide) in the presence of NaH yields N-alkylpyrrolidinones :

    Pyrrolidin 2 one+CH3CH2BrNaH DMFN Ethyl derivative(Yield 64 )[4]\text{Pyrrolidin 2 one}+\text{CH}_3\text{CH}_2\text{Br}\xrightarrow{\text{NaH DMF}}\text{N Ethyl derivative}\quad (\text{Yield 64 })[4]

Cross-Functional Reactivity

Interactions between different moieties enable unique transformations:

Tandem Cyclization

  • Under microwave irradiation, the triazole and quinoxaline groups undergo tandem cyclization to form triazoloquinoxaline-fused derivatives :

    CompoundMW 150 CFused heterocycle(Yield 58 91 )[9]\text{Compound}\xrightarrow{\text{MW 150 C}}\text{Fused heterocycle}\quad (\text{Yield 58 91 })[9]

Metal Complexation

  • The triazole and quinoxaline groups coordinate with transition metals (e.g., Cu(II), Fe(III)) to form stable complexes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s core structure is shared with several analogues, differing primarily in substituents on the azetidine or triazole-pyrrolidinone backbone. Key examples include:

Compound Name Substituent on Azetidine Molecular Formula Molecular Weight Key Features Reference
Target Compound Quinoxaline-2-carbonyl C₂₁H₁₉N₇O₃ 429.43 Combines DNA-intercalating quinoxaline with triazole-pyrrolidinone scaffold -
1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one Chromene-2-carbonyl C₂₀H₁₉N₅O₄ 393.40 Chromene group may enhance fluorescence or antioxidant activity
1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one Trifluoropropyl sulfonyl C₁₃H₁₈F₃N₅O₃S 381.38 Sulfonyl and fluorine groups improve metabolic stability and lipophilicity
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Methyl on pyrrolidinone C₁₄H₁₃N₃O 239.28 Simpler structure with demonstrated antimicrobial activity
Key Observations:
  • Quinoxaline vs.
  • Sulfonyl vs. Carbonyl: The trifluoropropyl sulfonyl group in enhances stability but may reduce target affinity compared to the quinoxaline-carbonyl’s planar aromaticity.
  • Triazole Role : All analogues retain the triazole linker, critical for synthetic accessibility and molecular interactions .

Structural Analysis Techniques

  • Crystallography: SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement .
  • Spectroscopy: IR and NMR data for related compounds (e.g., 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one ) provide benchmarks for characterizing the target molecule.

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